

SB-435495 ditartrate solubility in DMSO and other solvents

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Compound of Interest

Compound Name: SB-435495 ditartrate

Cat. No.: B12389882 Get Quote

Application Notes and Protocols: SB-435495 Ditartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 is a potent and selective, reversible, non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[1][2] It is an orally active compound that has been evaluated for its therapeutic potential in various conditions, particularly those involving inflammation and vascular dysfunction.[1][2][3] This document provides detailed application notes and protocols for the use of **SB-435495 ditartrate** in a research setting, with a focus on its solubility, handling, and application in cell-based assays.

Data Presentation: Solubility of SB-435495 Ditartrate

The solubility of **SB-435495 ditartrate** in various solvents is a critical factor for the design of in vitro and in vivo experiments. The following table summarizes the available solubility data.



Solvent	Concentration	Molarity (approx.)	Notes
DMSO	100 mg/mL	138.73 mM	Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
10% Captisol in 10 mM Sodium Acetate (pH 4.5)	Not specified	Not specified	Used as a formulation for in vivo studies in rats.

Experimental Protocols Preparation of SB-435495 Ditartrate Stock Solution

Materials:

- SB-435495 ditartrate powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Ultrasonic water bath (optional)

Procedure:

- Equilibrate the **SB-435495 ditartrate** vial to room temperature before opening.
- To prepare a 10 mM stock solution, weigh an appropriate amount of SB-435495 ditartrate powder and dissolve it in the calculated volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.21 mg of SB-435495 ditartrate (Molecular Weight: 720.78 g/mol) in 1 mL of DMSO.



- Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate
 the solution in an ultrasonic water bath to aid dissolution.[1]
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When stored at -80°C, it is recommended to use the solution within 6 months.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

General Protocol for In Vitro Treatment of Cells with SB-435495

This protocol provides a general guideline for treating adherent cells with SB-435495 to investigate its effect on Lp-PLA2 activity and downstream signaling. The optimal conditions (e.g., cell type, seeding density, inhibitor concentration, and incubation time) should be determined empirically for each specific experiment.

Materials:

- Cultured cells of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), macrophages)
- Complete cell culture medium
- SB-435495 ditartrate stock solution (e.g., 10 mM in DMSO)
- · Sterile, multi-well cell culture plates
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., cell lysis buffer, ELISA kits, antibodies for Western blotting)

Procedure:

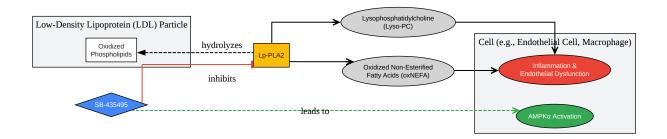


- Cell Seeding: Seed the cells in a multi-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
- Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for proper adherence.
- Preparation of Working Solutions: Prepare serial dilutions of the SB-435495 stock solution in fresh cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 1 nM to 10 μ M.[1] For example, a study on HUVECs used a concentration of 5 μ M.[1] Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest SB-435495 concentration).
- Cell Treatment:
 - Carefully aspirate the old medium from the cell culture wells.
 - Gently wash the cells once with sterile PBS.
 - Add the prepared working solutions of SB-435495 or the vehicle control to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.[1]
- Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as:
 - Lp-PLA2 Activity Assay: To measure the direct inhibitory effect of SB-435495.
 - ELISA: To quantify the production of inflammatory cytokines or other secreted molecules.
 - Western Blotting: To analyze the expression or phosphorylation status of proteins in relevant signaling pathways (e.g., AMPKα).[1]
 - Cell Viability Assays: To assess the cytotoxicity of the compound.

Mandatory Visualizations



Signaling Pathway of Lp-PLA2 Inhibition by SB-435495

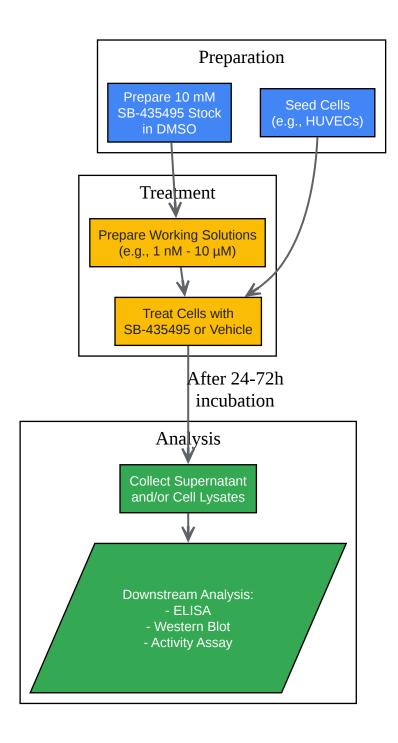


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Caption: Mechanism of action of SB-435495 as an Lp-PLA2 inhibitor.

Experimental Workflow for Evaluating SB-435495 in Cell Culture





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Caption: A typical experimental workflow for cell-based assays using SB-435495.

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- To cite this document: BenchChem. [SB-435495 ditartrate solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389882#sb-435495-ditartrate-solubility-in-dmsoand-other-solvents]

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